molecular formula C12H14F5NS B15052536 (4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

(4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

Cat. No.: B15052536
M. Wt: 299.31 g/mol
InChI Key: QDYBBBVAZKWOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is an organic compound with the molecular formula C12H14F5NS and a molecular weight of 299.3 g/mol . This compound is characterized by the presence of a benzyl group substituted with a methyl group at the 4-position and an amine group attached to a 2-pentafluoroethylsulfanyl ethyl chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves the reaction of 4-methylbenzyl chloride with 2-pentafluoroethylsulfanyl ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-benzyl)-(2-trifluoroethylsulfanylethyl)-amine: Similar structure but with trifluoroethyl instead of pentafluoroethyl group.

    (4-Methyl-benzyl)-(2-chloroethylsulfanylethyl)-amine: Similar structure but with chloroethyl instead of pentafluoroethyl group.

Uniqueness

(4-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high stability and reactivity are required.

Properties

Molecular Formula

C12H14F5NS

Molecular Weight

299.31 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C12H14F5NS/c1-9-2-4-10(5-3-9)8-18-6-7-19-12(16,17)11(13,14)15/h2-5,18H,6-8H2,1H3

InChI Key

QDYBBBVAZKWOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCSC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.